6-Oxopiperidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxypicolinonitrile, also known as 6-hydroxy-2-pyridinecarbonitrile, is a heterocyclic organic compound with the molecular formula C6H4N2O. It is a derivative of pyridine, featuring both a hydroxyl group and a nitrile group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-hydroxypicolinonitrile involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This process is catalyzed by gold(I) under mild reaction conditions in a stepwise and one-pot fashion . Another method includes the ortho-lithiation of 3-hydroxy-picolinonitrile followed by electrophilic trapping of the iodine or formyl group .
Industrial Production Methods
Industrial production methods for 6-hydroxypicolinonitrile are not extensively documented. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxypicolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-2-pyridinecarbonitrile.
Reduction: Formation of 6-aminomethylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
6-Hydroxypicolinonitrile has several scientific research applications:
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyridine derivatives.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-hydroxypicolinonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups allow it to form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds have similar structures but differ in the position and type of substituents on the pyridine ring.
2-Cyano-6-hydroxypyridine: Another compound with a similar structure but different functional group positioning.
Uniqueness
6-Hydroxypicolinonitrile is unique due to its specific combination of hydroxyl and nitrile groups on the pyridine ring, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research .
Properties
IUPAC Name |
6-oxopiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-2-1-3-6(9)8-5/h5H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQJNOMLJPWMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.